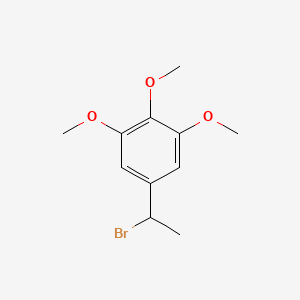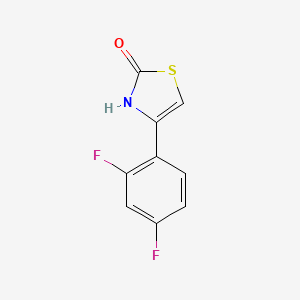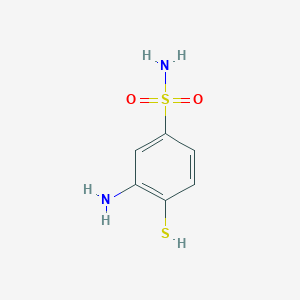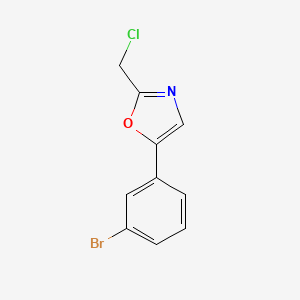
5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
-
Synthesis and Characterization of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Results : The results of these reactions are new compounds with potential applications in various fields, such as materials science and medicine .
-
Surface Mediated Synthesis of 2D Covalent Organic Frameworks
- Application Summary : A halogenated aromatic monomer, similar to the compound you mentioned, is used in the on-surface synthesis of a two-dimensional (2D) covalent organic framework .
- Method of Application : The synthesis is performed under ultra-high vacuum conditions and is dependent on the choice of substrate .
- Results : The results are 2D covalent organic frameworks with potential applications in various fields, such as electronics and catalysis .
-
3-(3-Bromophenyl)propionic acid
- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Results : The results of these reactions are new compounds with potential applications in various fields, such as materials science and medicine .
-
Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene
- Application Summary : A halogenated aromatic monomer, similar to the compound you mentioned, is used in the on-surface synthesis of a two-dimensional (2D) covalent organic framework .
- Method of Application : The synthesis is performed under ultra-high vacuum conditions and is dependent on the choice of substrate .
- Results : The results are 2D covalent organic frameworks with potential applications in various fields, such as electronics and catalysis .
-
3-(3-Bromophenyl)propionic acid
- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Results : The results of these reactions are new compounds with potential applications in various fields, such as materials science and medicine .
-
Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene
- Application Summary : A halogenated aromatic monomer, similar to the compound you mentioned, is used in the on-surface synthesis of a two-dimensional (2D) covalent organic framework .
- Method of Application : The synthesis is performed under ultra-high vacuum conditions and is dependent on the choice of substrate .
- Results : The results are 2D covalent organic frameworks with potential applications in various fields, such as electronics and catalysis .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or databases, or perform experimental studies. Always ensure to follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKOVLHBUFQRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



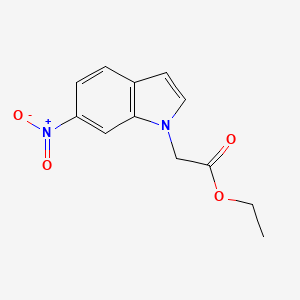
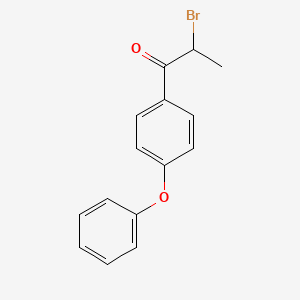
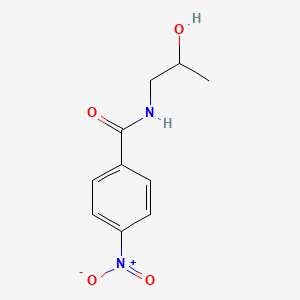
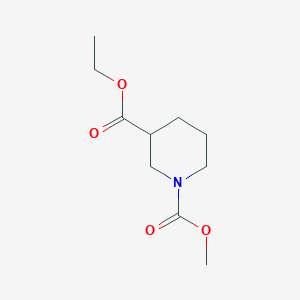
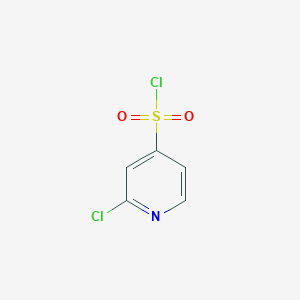
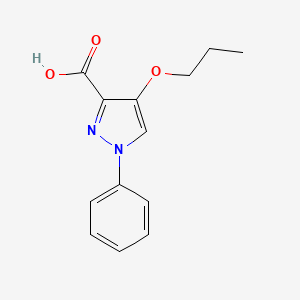
amine](/img/structure/B1438340.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)
![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)
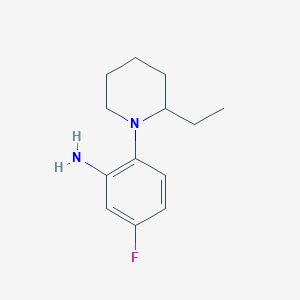
![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)
